4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound with the CAS Number: 1060815-92-0 . It is also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine . It is a white solid and is used as a biochemical reagent .
Synthesis Analysis
The synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One method involves the iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS . Another method involves a seven-step synthesis from dimethyl malonate with an overall yield of 31% . The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is represented by the Inchi Code: 1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3, (H,10,11,12) . The molecular weight of the compound is 293.49 .Chemical Reactions Analysis
The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . It is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications
Pharmaceutical Intermediates
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate. It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550 and CGP76030. These intermediates are crucial for developing various drugs .
Biological Material Synthesis
This compound serves as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Heterocyclic Derivative Synthesis
It can be used to create heterocyclic derivatives for pharmaceutical synthesis, which are essential components in drug development .
Tofacitinib Citrate Manufacture
One specific application is in the manufacture of Tofacitinib citrate, a medication used to treat certain types of arthritis .
Safety And Hazards
Future Directions
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate . Future research may focus on its potential applications in the development of new pharmaceuticals.
properties
IUPAC Name |
4-chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKRSMDMXVKCAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CN2)I)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735305 | |
Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1060815-92-0 | |
Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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